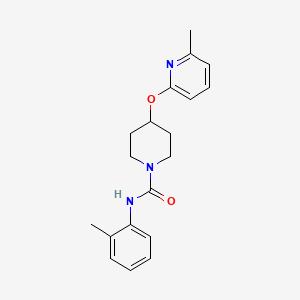
4-((6-methylpyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((6-methylpyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-((6-methylpyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperidine ring, a pyridine moiety, and an o-tolyl group, suggesting interactions with various biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N2O2, with a molecular weight of approximately 288.35 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound involves several steps:
- Synthesis of 6-methylpyridin-2-ol : This serves as the starting material.
- Formation of the pyridine ether : Reacting with an alkyl halide to create the 6-methylpyridin-2-yloxy.
- Nucleophilic substitution : Introducing the o-tolyl group onto the piperidine ring.
- Conversion to carboxamide : Finalizing the synthesis through reaction with an acid chloride.
The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes involved in neurological signaling and pain perception. It is hypothesized that this compound may act as a modulator of neurotransmitter systems, potentially influencing pathways related to analgesia and mood regulation.
Pharmacological Studies
Research has indicated that compounds with structural similarities to this compound exhibit significant pharmacological effects:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-(4-methylphenyl)piperidine-1-carboxamide | Analgesic properties | Modulation of pain receptors |
| 4-(6-methylpyridin-2-yloxy)-N-(methyl)piperidine-1-carboxamide | Antidepressant effects | Interaction with serotonin receptors |
| 5-(o-tolyl)-1H-pyrazole derivatives | Antimicrobial activity | Inhibition of bacterial growth |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antinociceptive Effects : In animal models, compounds with similar piperidine structures have demonstrated significant antinociceptive effects, suggesting potential use in pain management therapies.
- Neuroprotective Properties : Research indicates that derivatives containing pyridine moieties often exhibit neuroprotective effects, which may be beneficial in neurodegenerative diseases.
- Antimicrobial Activity : The presence of the o-tolyl group has been associated with enhanced antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-6-3-4-8-17(14)21-19(23)22-12-10-16(11-13-22)24-18-9-5-7-15(2)20-18/h3-9,16H,10-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYJSPGUCZFCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














